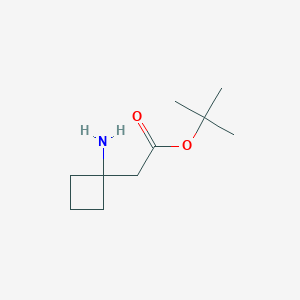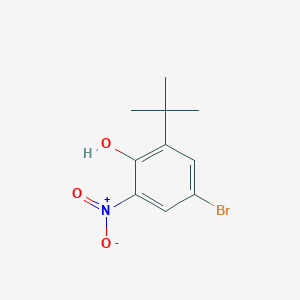
3-Amino-2-(4-fluorophenyl)propanoic acid
Übersicht
Beschreibung
3-Amino-2-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H10FNO2 . It is an off-white solid and is considered a phenylalanine derivative .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-(4-fluorophenyl)propanoic acid consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 4-fluorophenyl group .Physical And Chemical Properties Analysis
3-Amino-2-(4-fluorophenyl)propanoic acid is an off-white solid . It has a molecular weight of 183.18 .Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Structure Studies
3-Amino-2-(4-fluorophenyl)propanoic acid is studied for its vibrational and electronic structures. Using ab initio and Density Functional Theory (DFT), researchers have modeled zwitterionic (ZW) monomer and dimer structures of this compound. These structures include intra- and inter-hydrogen bonds, which are correlated with characteristic absorptions in experimental IR spectra. This research aids in understanding the electronic properties and bond formations of such compounds (Pallavi & Tonannavar, 2020).
Fluorescent Amino Acid Applications
This amino acid, being a fluorinated building block, is significant in the synthesis of fluorescent amino acids. Fluorescent amino acids like dansylalanine have been genetically encoded in organisms like Saccharomyces cerevisiae. These fluorophores are used to study protein structure and dynamics in vivo and in vitro, contributing significantly to biochemical and cellular studies (Summerer et al., 2006).
Synthesis of Fluorinated Tyrosine Analogs
The amino acid is used in the asymmetric synthesis of fluorinated tyrosine and meta-tyrosines. These processes involve key steps like alkylation and hydrolysis, highlighting its role as a precursor in synthetic chemistry (Monclus et al., 1995).
Role in Dipeptidyl Peptidase IV Inhibitors
It serves as a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type-2 diabetes mellitus. The synthesis and evaluation of its diastereomers provide insights into designing effective DPP IV inhibitors (Deng et al., 2008).
Imaging Applications in Medicine
This amino acid is crucial in synthesizing radiotracers for imaging brain tumors using positron emission tomography (PET). Enantiomers of fluorinated derivatives have been evaluated in rat gliosarcoma models, providing important insights into tumor detection and imaging techniques (McConathy et al., 2010).
PET Radiopharmaceutical Production
The compound is also integral to producing PET radiopharmaceuticals like [11C]CS1P1, targeting the sphingosine-1 phosphate receptor. Its automated synthesis under Good Manufacturing Practices conditions highlights its importance in clinical imaging and diagnostic applications (Luo et al., 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-amino-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCYJBABWRDJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268328 | |
| Record name | α-(Aminomethyl)-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15032-53-8 | |
| Record name | α-(Aminomethyl)-4-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15032-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Aminomethyl)-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxaspiro[3.5]nonan-8-ylmethanol](/img/structure/B3242094.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)


![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)





![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)
